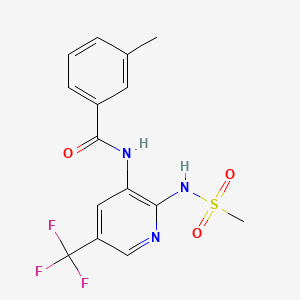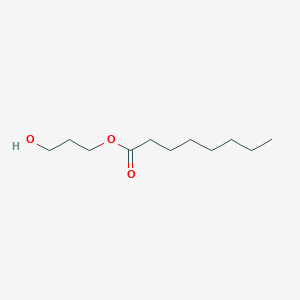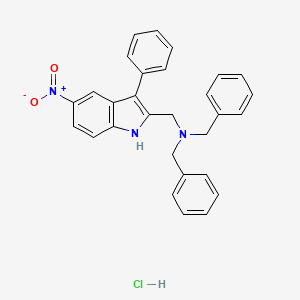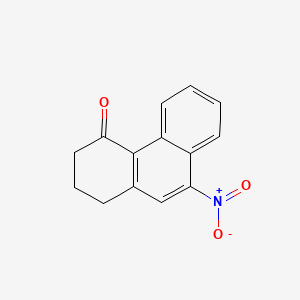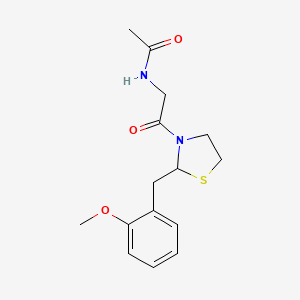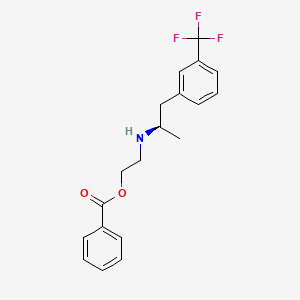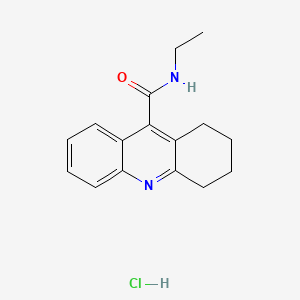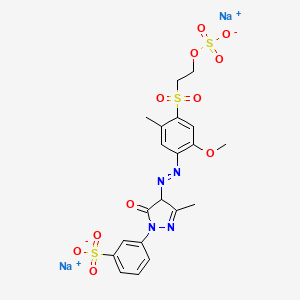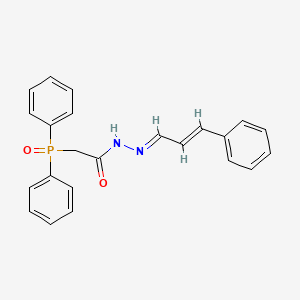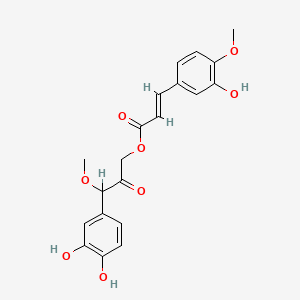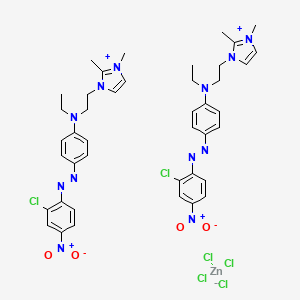
1-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-2,3-dimethyl-1H-imidazolium tetrachlorozincate(2-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-2,3-dimethyl-1H-imidazolium tetrachlorozincate(2-) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an azo group, a phenyl ring, and an imidazolium core, making it a subject of interest in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-2,3-dimethyl-1H-imidazolium tetrachlorozincate(2-) typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2-chloro-4-nitroaniline, followed by coupling with aniline to form the azo compound.
Alkylation: The azo compound is then alkylated with 2-bromoethylamine to introduce the ethylamino group.
Imidazolium Formation: The resulting intermediate is further reacted with 2,3-dimethylimidazole to form the imidazolium core.
Complexation with Zinc Chloride: Finally, the imidazolium compound is complexed with zinc chloride to form the tetrachlorozincate(2-) salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
1-[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-2,3-dimethyl-1H-imidazolium tetrachlorozincate(2-) undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitroso derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed for substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
科学研究应用
1-[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-2,3-dimethyl-1H-imidazolium tetrachlorozincate(2-) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The compound exerts its effects through interactions with molecular targets such as enzymes and cellular membranes. The azo group can undergo redox reactions, influencing cellular processes. The imidazolium core enhances the compound’s stability and solubility, facilitating its interaction with biological molecules.
相似化合物的比较
Similar Compounds
- 1-[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride
- 4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline hydroxide
Uniqueness
1-[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-2,3-dimethyl-1H-imidazolium tetrachlorozincate(2-) stands out due to its imidazolium core, which imparts unique stability and solubility properties. This makes it more versatile in various applications compared to its pyridinium counterparts.
属性
CAS 编号 |
85763-59-3 |
|---|---|
分子式 |
C42H48Cl6N12O4Zn |
分子量 |
1063.0 g/mol |
IUPAC 名称 |
4-[(2-chloro-4-nitrophenyl)diazenyl]-N-[2-(2,3-dimethylimidazol-3-ium-1-yl)ethyl]-N-ethylaniline;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C21H24ClN6O2.4ClH.Zn/c2*1-4-26(13-14-27-12-11-25(3)16(27)2)18-7-5-17(6-8-18)23-24-21-10-9-19(28(29)30)15-20(21)22;;;;;/h2*5-12,15H,4,13-14H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI 键 |
WENUXPIVXBPQCX-UHFFFAOYSA-J |
规范 SMILES |
CCN(CCN1C=C[N+](=C1C)C)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl.CCN(CCN1C=C[N+](=C1C)C)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl.Cl[Zn-2](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


